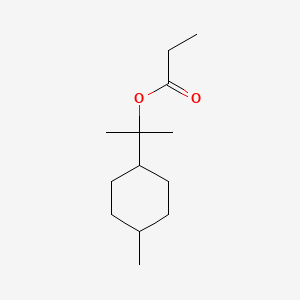

alpha,alpha,4-Trimethylcyclohexylmethyl propanoate

Description

alpha,alpha,4-Trimethylcyclohexylmethyl propanoate (CAS: 80-27-3), also known as 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate or terpinyl propionate, is a branched cyclohexene-derived ester with the molecular formula C₁₃H₂₂O₂ . Structurally, it features a propanoate group esterified to a substituted cyclohexylmethyl moiety (α,α,4-trimethylcyclohexene). This compound is listed in regulatory databases such as the U.S. EPA’s Endocrine Disruptor Screening Program, indicating its relevance in industrial or commercial applications . Its aliases and IUPAC nomenclature are consistent across chemical registries, including HMDB0032052 in metabolite databases .

Properties

IUPAC Name |

2-(4-methylcyclohexyl)propan-2-yl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-12(14)15-13(3,4)11-8-6-10(2)7-9-11/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOVKKTULYUOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)(C)C1CCC(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217891 | |

| Record name | alpha,alpha,4-Trimethylcyclohexylmethyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6756-90-7 | |

| Record name | Cyclohexanemethanol, α,α,4-trimethyl-, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6756-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,4-Trimethylcyclohexylmethyl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006756907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,4-Trimethylcyclohexylmethyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,4-trimethylcyclohexylmethyl propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Alkylation of Cyclohexene

A cyclohexene precursor undergoes Friedel-Crafts alkylation with methyl chloride in the presence of aluminum trichloride (AlCl₃) to introduce methyl groups at the 1, 1, and 4 positions. Subsequent hydration via oxymercuration yields the tertiary alcohol.

Reaction Conditions :

- Solvent: Dichloromethane

- Catalyst: AlCl₃ (1.2 equiv)

- Temperature: 0–5°C (alkylation), 25°C (hydration)

Challenges :

Diels-Alder Cyclization Followed by Methylation

A Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and methyl acrylate forms a bicyclic intermediate. Hydrogenation of the double bond and methylation with methyl iodide under strong base conditions (e.g., LDA) installs the alpha-methyl groups.

Key Steps :

- Cyclization: 80°C, toluene, 12 hr.

- Hydrogenation: H₂ (50 psi), Pd/C, 90% yield.

- Methylation: LDA, THF, –78°C, then CH₃I.

Esterification Methodologies

Acid-Catalyzed Fischer Esterification

The alcohol reacts with propanoic acid under acidic conditions, leveraging azeotropic removal of water to drive equilibrium.

Protocol :

- Reagents: Propanoic acid (3 equiv), H₂SO₄ (cat.), toluene.

- Temperature: Reflux (110°C), 8 hr.

- Yield: ~65–70% after silica gel purification.

Limitations :

Propanoic Anhydride Coupling

Activation of the acid as an anhydride enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

Procedure :

Advantages :

- Mild conditions prevent alcohol dehydration.

- High functional group tolerance.

Reductive Esterification Using Triethylsilane

A one-pot method combining propanoic acid and the alcohol with triethylsilane (TES) and titanium tetrachloride (TiCl₄) achieves direct esterification via in situ acid chloride formation.

Mechanism :

- TiCl₄ activates propanoic acid to form a reactive acyloxyphosphonium intermediate.

- TES reduces the intermediate, enabling nucleophilic substitution by the alcohol.

Conditions :

Advanced Catalytic Approaches

Enzymatic Esterification with Lipases

Immobilized Candida antarctica lipase B (CAL-B) catalyzes transesterification between the alcohol and vinyl propanoate.

Optimized Parameters :

Benefits :

- Enantioselectivity for chiral intermediates.

- Eco-friendly, minimal waste.

Mitsunobu Reaction for Stereocontrol

For stereospecific syntheses, the Mitsunobu reaction couples the alcohol with propanoic acid using DIAD and triphenylphosphine.

Application :

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃) : δ 0.92 (s, 6H, alpha-CH₃), 1.21 (d, 3H, 4-CH₃), 2.31 (q, 2H, CH₂COO).

- ¹³C NMR : 174.8 ppm (C=O), 45.3 ppm (quaternary C).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for Friedel-Crafts and esterification steps, reducing reaction times by 70% compared to batch processes.

Waste Management

- Triethylsilane byproducts are neutralized with aqueous NaHCO₃.

- TiCl₄ quenched with ice-water, yielding TiO₂ precipitates for safe disposal.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha,4-Trimethylcyclohexylmethyl propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Analytical Chemistry Applications

Separation Techniques

One of the primary applications of alpha,alpha,4-trimethylcyclohexylmethyl propanoate is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC). It can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry (MS) applications, phosphoric acid may be substituted with formic acid. This method allows for scalable preparations and the isolation of impurities during preparative separations, making it suitable for pharmacokinetic studies .

Table 1: HPLC Conditions for Alpha,Alpha,4-Trimethylcyclohexylmethyl Propanoate

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid (or Formic Acid for MS) |

| Particle Size | 3 µm particles for UPLC |

| Application | Isolation of impurities, pharmacokinetics |

Fragrance Industry Applications

Fragrance Fixative

Alpha,alpha,4-trimethylcyclohexylmethyl propanoate is also utilized as a fragrance fixative in various consumer products such as detergents and personal care items. The compound enhances the adhesion of perfume esters to surfaces (e.g., textiles and skin), improving the longevity and intensity of fragrances. This is particularly important in formulations where the retention of scent is critical for consumer satisfaction .

Mechanism of Action

The effectiveness of this compound as a fixative can be attributed to its ability to interact with hydrolases (enzymes that break down proteins and polysaccharides). By incorporating hydrolases into washing or cleaning agents alongside perfume esters, manufacturers can significantly enhance the fragrance effect while minimizing the quantity of expensive perfume ingredients used .

Case Study 1: Fragrance Retention in Laundry Products

A study demonstrated that incorporating alpha,alpha,4-trimethylcyclohexylmethyl propanoate into laundry detergents led to a measurable increase in fragrance retention on fabrics after multiple washes. The study highlighted that products containing this compound maintained scent intensity significantly longer than those without it.

Case Study 2: Analytical Method Development

In another research effort focused on developing analytical methods for detecting alpha,alpha,4-trimethylcyclohexylmethyl propanoate in biological samples, researchers successfully utilized the aforementioned HPLC method. The study confirmed that this method could accurately quantify the compound in various matrices, aiding pharmacokinetic studies.

Mechanism of Action

The mechanism of action of alpha,alpha,4-Trimethylcyclohexylmethyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active alcohol and propanoic acid, which may then exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to the ester family, sharing functional similarities with other propanoates. Key structural analogs include:

Physicochemical Properties

- Retention and Migration Behavior: Ethyl propanoate and alpha,alpha,4-trimethylcyclohexylmethyl propanoate show comparable retention times in gas chromatography. However, migration times differ significantly due to the latter’s higher molecular weight (212.31 g/mol) and steric hindrance from the cyclohexyl group .

- Ionization and Dimer Formation: Like ethyl hexanoate and methyl octanoate, alpha,alpha,4-trimethylcyclohexylmethyl propanoate forms protonated dimers in ionization regions. High compound concentrations enhance dimerization, impacting analytical quantification .

Odor and Sensory Profiles

QSAR models for fruity esters (e.g., propylpropanoate, but-2-yl propanoate) are less predictive for cyclic propanoates. Cyclohexyl propanoate and alpha,alpha,4-trimethylcyclohexylmethyl propanoate exhibit muted or complex odor profiles compared to linear analogs, likely due to reduced volatility and steric effects .

Biological Activity

Alpha,alpha,4-Trimethylcyclohexylmethyl propanoate is a chemical compound with potential applications in various fields, including fragrance formulation and possibly therapeutic uses. This article explores the biological activity of this compound based on available research findings, patents, and case studies.

- Chemical Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- Structure : The compound features a cyclohexane ring with three methyl groups and a propanoate ester functional group.

Biological Activity Overview

The biological activity of alpha,alpha,4-trimethylcyclohexylmethyl propanoate has been studied primarily in the context of its olfactory properties and potential interactions with olfactory receptors. The following sections detail specific findings related to its biological effects.

Olfactory Activity

Research indicates that compounds similar to alpha,alpha,4-trimethylcyclohexylmethyl propanoate can act as ligands for olfactory receptors (ORs). The modulation of ORs is crucial for understanding how this compound may influence scent perception.

Table 1: Interaction with Olfactory Receptors

| Compound | Receptor Type | Effect on Binding |

|---|---|---|

| Alpha,Alpha,4-Trimethylcyclohexylmethyl propanoate | OR52E1 | Potential modulator |

| Butanoic acid | OR52E1 | Activates receptor |

| Hexanoic acid | OR56A5 | Activates receptor |

This table summarizes the interaction of alpha,alpha,4-trimethylcyclohexylmethyl propanoate and related compounds with specific olfactory receptors based on patent findings .

Case Studies and Research Findings

- Fragrance Formulation : A patent describes the use of alpha,alpha,4-trimethylcyclohexylmethyl propanoate as part of fragrance mixtures due to its pleasant odor profile and ability to enhance scent longevity on surfaces .

- Sweat Perception Modulation : Another study identified carboxylic acids in human sweat that interact with olfactory receptors. Although not directly tested on alpha,alpha,4-trimethylcyclohexylmethyl propanoate, the findings suggest potential applications in personal care products aimed at modulating body odor perception .

- Chemical Stability : The stability of alpha,alpha,4-trimethylcyclohexylmethyl propanoate in various formulations was evaluated. Results indicated that it maintains its olfactory properties over time when incorporated into different bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.